Sulfo-SMCC
Overview
Description
Mechanism of Action
Target of Action
Sulfo-SMCC is a heterobifunctional crosslinker that targets primary amines and sulfhydryl groups in proteins . The primary amines are usually found at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . Sulfhydryl groups, also known as thiols, exist in proteins in the side-chain of cysteine (Cys, C) amino acids .
Mode of Action
This compound contains N-hydroxysuccinimide (NHS) ester and maleimide groups that allow covalent conjugation of amine- and sulfhydryl-containing molecules . NHS esters react with primary amines at pH 7.0–9.0 to form stable amide bonds, while maleimides react with sulfhydryl groups at pH 6.5–7.5 to form stable thioether bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein conjugation and crosslinking . The compound enables the formation of stable covalent bonds between proteins, which can be used to create antibody-enzyme and hapten-carrier protein conjugates .
Pharmacokinetics
As a water-soluble compound, this compound is likely to have good bioavailability . It’s important to note that the maleimide group of this compound is more stable than the nhs-ester group but will slowly hydrolyze and lose its reaction specificity for sulfhydryls at ph values > 75 .
Result of Action
The primary result of this compound’s action is the formation of stable covalent bonds between proteins. This can be used to create specific bioconjugates, such as antibody-enzyme and hapten-carrier protein conjugates . These conjugates can have various applications in research and therapeutic contexts.
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The reactivity of its NHS-ester and maleimide groups is pH-dependent, with optimal activity at pH 7.0–9.0 for the NHS-ester group and pH 6.5–7.5 for the maleimide group . Furthermore, the maleimide group of this compound can slowly hydrolyze and lose its reaction specificity for sulfhydryls at pH values > 7.5 . Therefore, the pH of the reaction environment is a crucial factor in the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Sulfo-SMCC contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group . The NHS ester reacts with primary amines at pH 7-9 to form stable amide bonds . The maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows this compound to interact with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of complex structures .
Cellular Effects
For instance, it has been used to block sulfhydryl groups of cysteines in taxol-stabilized polymerized microtubules, preventing temporal end-to-end annealing of microtubules in vitro . This can dramatically affect the length distribution of the microtubules .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds with amine- and sulfhydryl-containing molecules . The NHS ester of this compound reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds . This allows this compound to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
This compound has been shown to prevent the temporal end-to-end annealing of taxol-stabilized microtubules in vitro . This suggests that this compound may have long-term effects on cellular function in laboratory settings .
Metabolic Pathways
This compound is involved in the formation of covalent bonds with amine- and sulfhydryl-containing molecules, which can impact various metabolic pathways . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.
Transport and Distribution
This compound is soluble in water and many other aqueous buffers up to approximately 5 mg/mL . This solubility allows it to be transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-SMCC sodium is synthesized by reacting N-hydroxysuccinimide with 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dimethylformamide or dimethylsulfoxide . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound sodium involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Sulfo-SMCC sodium undergoes several types of chemical reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds.
Common Reagents and Conditions
Primary Amines: React with the N-hydroxysuccinimide ester group at pH 7.0-9.0.
Sulfhydryl Groups: React with the maleimide group at pH 6.5-7.5.
Major Products Formed
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with sulfhydryl groups.
Scientific Research Applications
Sulfo-SMCC sodium is extensively used in various scientific research applications:
Chemistry: Used in the synthesis of bioconjugates and crosslinked polymers.
Biology: Employed in the labeling of antibodies and enzymes, preserving their specificity.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of diagnostic reagents and biosensors.
Comparison with Similar Compounds
Similar Compounds
SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Similar structure but lacks the sulfonate group, making it less water-soluble.
Sulfo-EMCS (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another water-soluble crosslinker with similar reactivity.
Uniqueness
Sulfo-SMCC sodium is unique due to its water solubility, which allows for its use in aqueous environments without the need for organic solvents . This property makes it particularly useful in biological applications where maintaining the native state of proteins is crucial .
Properties
CAS No. |
92921-24-9 |
---|---|
Molecular Formula |
C16H18N2NaO9S |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
sodium;1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H18N2O9S.Na/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26;/h5-6,9-11H,1-4,7-8H2,(H,24,25,26); |
InChI Key |
VRMVBDHSLMDJAD-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O.[Na] |
92921-24-9 | |
Pictograms |
Irritant |
Synonyms |
4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester, Sodium Salt; Sulfo-SMCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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